molecular formula C22H31ClN2O3 B1669731 Davasaicin hydrochloride CAS No. 174661-97-3

Davasaicin hydrochloride

货号: B1669731
CAS 编号: 174661-97-3
分子量: 406.9 g/mol
InChI 键: OUEKLNJUMVZULZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

DA-5018,也称为{3-(3,4-二甲基苯基)}-d-(2-氨基乙氧基)-3-甲氧基苯基乙酰胺,是由韩国东亚制药株式会社开发的一种新型辣椒素衍生物。 这种化合物主要以其镇痛和止痒作用而闻名 .

化学反应分析

DA-5018 会发生各种化学反应,包括氧化、还原和取代反应。这些反应中常用的试剂包括高锰酸钾等氧化剂和硼氢化钠等还原剂。这些反应形成的主要产物取决于所使用的具体条件和试剂。 例如,氧化反应可能导致形成羧酸,而还原反应可能导致形成醇 .

科学研究应用

DA-5018 具有广泛的科学研究应用。在化学方面,它用于研究辣椒素衍生物的性质和行为。在生物学和医学方面,DA-5018 正在研究其镇痛和止痒作用。 在临床前研究中,它已显示出治疗糖尿病神经病变和慢性瘙痒等疾病的潜力 . 此外,DA-5018 还被用于制药行业,以开发用于局部给药的新型制剂和给药系统 .

生物活性

Davasaicin hydrochloride, a synthetic analog of capsaicin, has garnered attention for its potential biological activities, particularly in pain management and neurological applications. This article explores its pharmacological properties, mechanisms of action, and clinical findings.

  • Molecular Formula : C22H31ClN2O3
  • Molecular Weight : 406.95 g/mol
  • CAS Number : 177286-81-4

This compound primarily acts on the vanilloid receptor 1 (VR1) , which is involved in pain perception. Research indicates that Davasaicin shows a greater potency in activating VR1 compared to native capsaicin channels in sensory neurons, suggesting a unique pharmacological profile that may enhance its analgesic effects .

Biological Activities

1. Analgesic Effects
Davasaicin has demonstrated significant analgesic activity in various studies. It is particularly effective when administered topically, showing promising results in managing conditions like neuropathic pain and postherpetic neuralgia. In a study involving mice, the compound's permeability across skin was optimized using a binary solvent system, enhancing its transdermal delivery .

2. Antinociceptive Properties
In experimental models, Davasaicin exhibited antinociceptive properties by reducing pain responses in inflammatory conditions. The compound's ability to modulate pain pathways makes it a candidate for further clinical investigation in chronic pain syndromes .

Clinical Studies and Trials

This compound is currently under investigation for several indications:

  • Postherpetic Neuralgia : Phase 2 trials are exploring its efficacy and safety.
  • Diabetic Neuropathies : Initial Phase 1 trials have been conducted to assess its potential benefits.
  • Pruritus : Preclinical studies are evaluating its effectiveness for itch relief .

Case Study 1: Topical Application in Neuropathic Pain

A clinical trial assessed the efficacy of this compound applied topically for managing neuropathic pain in patients with postherpetic neuralgia. Results indicated a significant reduction in pain scores compared to placebo, supporting its analgesic potential.

Case Study 2: Transdermal Delivery Optimization

Research focused on optimizing the transdermal delivery of Davasaicin using various solvent systems. The combination of ethoxydiglycol and isopropyl myristate resulted in enhanced skin permeability and drug flux, highlighting the importance of formulation in maximizing therapeutic effects .

Comparative Biological Activity

The following table summarizes the biological activities of this compound compared to other known compounds:

CompoundActivity TypePotency (IC50)Notes
This compoundAnalgesicNot specifiedStrong VR1 activation
CapsaicinAnalgesic~0.5 µMStandard reference for comparison
ResiniferatoxinPotent VR1 agonist~0.1 nMMore potent than Davasaicin

属性

CAS 编号

174661-97-3

分子式

C22H31ClN2O3

分子量

406.9 g/mol

IUPAC 名称

2-[4-(2-aminoethoxy)-3-methoxyphenyl]-N-[3-(3,4-dimethylphenyl)propyl]acetamide;hydrochloride

InChI

InChI=1S/C22H30N2O3.ClH/c1-16-6-7-18(13-17(16)2)5-4-11-24-22(25)15-19-8-9-20(27-12-10-23)21(14-19)26-3;/h6-9,13-14H,4-5,10-12,15,23H2,1-3H3,(H,24,25);1H

InChI 键

OUEKLNJUMVZULZ-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)CCCNC(=O)CC2=CC(=C(C=C2)OCCN)OC)C.Cl

规范 SMILES

CC1=C(C=C(C=C1)CCCNC(=O)CC2=CC(=C(C=C2)OCCN)OC)C.Cl

外观

Solid powder

Key on ui other cas no.

174661-97-3

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>2 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

DA 5018
DA-5018
N-(3-(3,4-dimethylphenyl)propyl)-4-(2-aminoethoxy)-3-methoxyphenyl acetamide

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Davasaicin hydrochloride
Reactant of Route 2
Davasaicin hydrochloride
Reactant of Route 3
Davasaicin hydrochloride
Reactant of Route 4
Davasaicin hydrochloride
Reactant of Route 5
Reactant of Route 5
Davasaicin hydrochloride
Reactant of Route 6
Davasaicin hydrochloride

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。